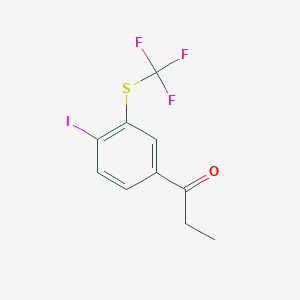
(E)-3-(3-(2-bromopropanoyl)phenyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3-(2-bromopropanoyl)phenyl)acrylic acid is an organic compound characterized by the presence of a bromine atom, a phenyl group, and an acrylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-(2-bromopropanoyl)phenyl)acrylic acid typically involves the bromination of a precursor compound, followed by a series of reactions to introduce the acrylic acid moiety. One common method involves the bromination of trans-cinnamic acid, followed by further functionalization to introduce the propanoyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(E)-3-(3-(2-bromopropanoyl)phenyl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine atom or the acrylic acid moiety.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups .
科学的研究の応用
(E)-3-(3-(2-bromopropanoyl)phenyl)acrylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
作用機序
The mechanism of action of (E)-3-(3-(2-bromopropanoyl)phenyl)acrylic acid involves its interaction with specific molecular targets. The bromine atom and the acrylic acid moiety can participate in various chemical reactions, influencing biological pathways or chemical processes. The exact mechanism depends on the specific application and the molecular targets involved .
類似化合物との比較
Similar Compounds
2,3-Dibromo-3-phenylpropanoic acid: This compound is structurally similar but contains an additional bromine atom.
3-hydroxy-2-aryl acrylate: Another related compound with different functional groups and applications.
Uniqueness
(E)-3-(3-(2-bromopropanoyl)phenyl)acrylic acid is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of research and industry .
特性
分子式 |
C12H11BrO3 |
|---|---|
分子量 |
283.12 g/mol |
IUPAC名 |
3-[3-(2-bromopropanoyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H11BrO3/c1-8(13)12(16)10-4-2-3-9(7-10)5-6-11(14)15/h2-8H,1H3,(H,14,15) |
InChIキー |
ZBWWAJXFUFMOGW-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=CC=CC(=C1)C=CC(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


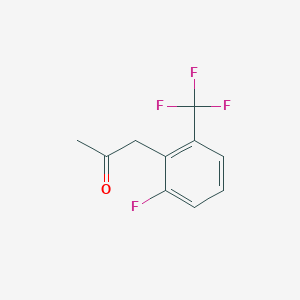

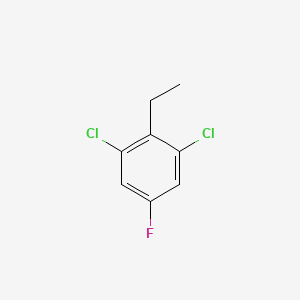


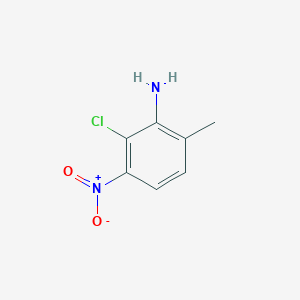
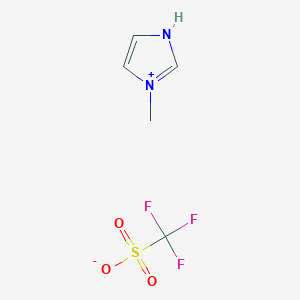
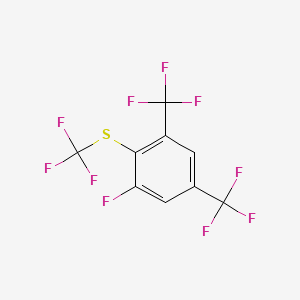

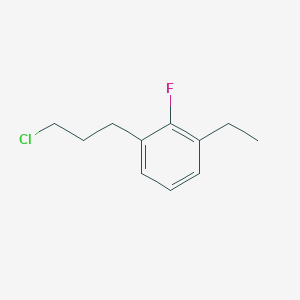
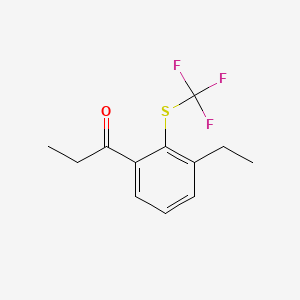

![tert-Butyl 4-(((S)-1-(4-methoxyphenyl)ethyl)amino)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14048963.png)
